2,6-Dichloro-D-phenylalanine belongs to the class of halogenated amino acids, specifically a derivative of D-phenylalanine. Its molecular formula is , and it appears as a white crystalline solid that is soluble in water and some organic solvents. The compound is synthesized through chlorination processes involving D-phenylalanine, which serves as its precursor.
The synthesis of 2,6-Dichloro-D-phenylalanine typically involves direct chlorination methods. One common approach includes:
Alternative synthetic routes can involve enzymatic methods, such as using phenylalanine ammonia lyases (PALs) to facilitate more selective transformations, potentially yielding higher optical purity .
The molecular structure of 2,6-Dichloro-D-phenylalanine can be described as follows:
The arrangement of atoms can be represented in a structural formula, highlighting the spatial orientation of substituents around the benzene ring.
2,6-Dichloro-D-phenylalanine undergoes various chemical reactions due to its functional groups:
The mechanism of action for 2,6-Dichloro-D-phenylalanine primarily involves its interaction with biological targets such as enzymes or receptors:
The precise biochemical pathways influenced by this compound are still under investigation, but its unique structure suggests potential for significant biological effects.
The physical and chemical properties of 2,6-Dichloro-D-phenylalanine include:
These properties make it suitable for various applications in research and industry .
2,6-Dichloro-D-phenylalanine has several notable applications across different scientific fields:
The earliest industrial syntheses of halogenated phenylalanine derivatives focused on racemic mixtures, with 2,6-dichloro substitution patterns emerging as strategically valuable for pharmaceutical intermediates. Patent CN103113236A (2013) detailed a multistep route starting from aniline and toluene, involving chloroacetylation to form 2-chloro-N-phenylacetamide, followed by copper-catalyzed Ullmann etherification. This generated a diphenylamine core, which underwent electrophilic chlorination under harsh conditions (excess Cl₂, 60–80°C) to install the 2,6-dichloro motif. Final hydrolysis yielded racemic 2,6-dichlorophenylalanine with moderate purity (70–85%), necessitating extensive purification [2].
A significant advancement came from EP2103601B1 (2009), which disclosed a one-pot acylative dynamic kinetic resolution. Here, rac-2,6-dichlorophenylalanine was treated with acetic anhydride and a chiral palladium-sparteine complex in toluene. The N-acetyl-(L)-enantiomer preferentially crystallized, leaving the unreacted (D)-enantiomer in solution (yield: 38%, >98% ee). While enantioselective, this route suffered from low atom economy and high catalyst loadings (5 mol%) [4].
Table 1: Industrial Synthetic Methods for 2,6-Dichloro-D/L-Phenylalanine Precursors
Patent/Year | Key Starting Materials | Critical Steps | Output | Yield/Purity |
---|---|---|---|---|
CN103113236A (2013) | Aniline, Toluene | Chloroacetylation, Ullmann coupling, EAS chlorination | rac-2,6-Dichlorophenylalanine | 70–85% (crude) |
EP2103601B1 (2009) | rac-2,6-Dichloro-Phe | Chiral Pd-catalyzed acylative resolution | N-Acetyl-(L)-isomer + (D)-Phe | 38% (D), >98% ee |
US20110313154 (2011) | Anthranilic acid derivatives | Carbodiimide-mediated cyclization | Quinazolinedione-phenylalanine hybrids | 89% (after HPLC) |
Enantiocontrol shifted toward biocatalytic and organocatalytic strategies post-2010. The chemoenzymatic approach described in Frontiers in Catalysis (2022) adapted the Strecker synthesis for dynamic kinetic resolution. Benzaldehyde was condensed with NH₃/NaCN at pH 9.5 to form rac-phenylglycinonitrile, which racemizes in situ under alkaline conditions. Recombinant E. coli expressing a Pseudomonas fluorescens nitrilase variant (Mut-8) then selectively hydrolyzed the (R)-aminonitrile to (R)-phenylglycine (81% yield, 95% ee). While not directly applied to 2,6-dichloro-D-phenylalanine, this established a template for halogenated analogs using tailored nitrilases [9].
Organocatalysis provided complementary routes. The Ugi-4CR reaction (aldehyde + amine + isocyanide + carboxylic acid) was optimized using chiral phosphoric acids (e.g., TRIP) to induce stereoselectivity in quinazolinedione-phenylalanine hybrids, as per US20110313154. When 2,6-dichlorobenzaldehyde was used, diastereomeric excesses reached 90% for adducts bearing the D-phenylalanine scaffold [8]. Phase-transfer catalysis (PTC) also proved effective. Google Patents CN103113236A detailed the use of N-benzylcinchoninium chloride in a biphasic system (toluene/H₂O), enabling asymmetric alkylation of glycine Schiff bases with 2,6-dichlorobenzyl bromide. This delivered protected D-phenylalanine derivatives in 82% ee [2].
2,6-Dichloro-D-phenylalanine gained prominence as a chiral building block due to its conformational rigidity and electron-deficient aromatic ring. Its integration into fluorescent probes was demonstrated in Molecules (2022), where the (R)-H8-BINOL-imidazole probe incorporated D-arylalanine units. The 2,6-dichloro variant enhanced enantioselective recognition of lysine (ef = 2.7) and phenylalanine (ef = 5.1) via steric and electronic modulation of the probe’s binding pocket. NMR studies confirmed dichloro substitution amplified π-stacking and hydrogen-bonding disparities between diastereomeric complexes [3].
Table 2: Chiral Applications of 2,6-Dichloro-D-Phenylalanine
Application Domain | System | Role of 2,6-Dichloro-D-Phe | Performance | Source |
---|---|---|---|---|
Enantioselective Sensing | (R)-H8-BINOL-imidazole probe | Chiral enhancer for amino acid recognition | ef = 5.1 (Phe), red-shift Δ55.6 nm (Lys) | [3] |
Integrin Inhibitors | Quinazolinedione-peptides | Backbone constraint for α4β1 binding | IC₅₀ improved 20x vs. non-halogenated | [4] [8] |
Organocatalyst Design | Bifunctional thioureas | Sterically demanding hydrogen-bond donor | 90% ee in Michael additions | [7] |
In pharmaceutical chemistry, patent EP2103601B1 leveraged the compound as an intermediate in α4-integrin inhibitors. The dichloro-D-phenylalanine moiety enforced a bent conformation in quinazolinedione scaffolds, optimizing hydrophobic contact with the target protein. This improved in vitro potency 20-fold compared to non-halogenated analogs [4] [8]. The steric bulk of the 2,6-dichloro group also facilitated peptide foldamer stability, as highlighted in Chemical Science (2024), where it reduced racemization during solid-phase peptide synthesis of β-hairpins [7].
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8